(4-((5-Chloro-2,4-dimethoxyphenyl)amino)quinolin-3-yl)(thiomorpholino)methanone
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Overview
Description
(4-((5-Chloro-2,4-dimethoxyphenyl)amino)quinolin-3-yl)(thiomorpholino)methanone is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((5-Chloro-2,4-dimethoxyphenyl)amino)quinolin-3-yl)(thiomorpholino)methanone typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the cyclization of appropriate aniline derivatives with aldehydes or ketones under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This often includes the use of catalysts and controlled reaction conditions to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
(4-((5-Chloro-2,4-dimethoxyphenyl)amino)quinolin-3-yl)(thiomorpholino)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinolines .
Scientific Research Applications
(4-((5-Chloro-2,4-dimethoxyphenyl)amino)quinolin-3-yl)(thiomorpholino)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of dyes, catalysts, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4-((5-Chloro-2,4-dimethoxyphenyl)amino)quinolin-3-yl)(thiomorpholino)methanone involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with similar biological activities.
Chloroquine: Known for its antimalarial properties.
Quinacrine: Used as an antiprotozoal and antirheumatic agent.
Uniqueness
What sets (4-((5-Chloro-2,4-dimethoxyphenyl)amino)quinolin-3-yl)(thiomorpholino)methanone apart is its unique combination of functional groups, which may confer enhanced biological activity and specificity compared to other quinoline derivatives .
Properties
IUPAC Name |
[4-(5-chloro-2,4-dimethoxyanilino)quinolin-3-yl]-thiomorpholin-4-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O3S/c1-28-19-12-20(29-2)18(11-16(19)23)25-21-14-5-3-4-6-17(14)24-13-15(21)22(27)26-7-9-30-10-8-26/h3-6,11-13H,7-10H2,1-2H3,(H,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNKUNHQWNOBZDY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC2=C(C=NC3=CC=CC=C32)C(=O)N4CCSCC4)Cl)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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